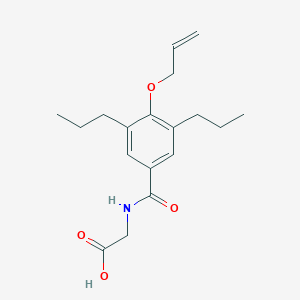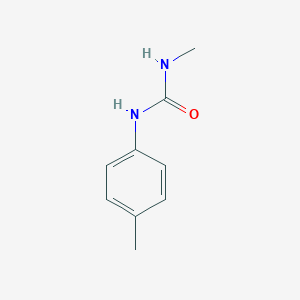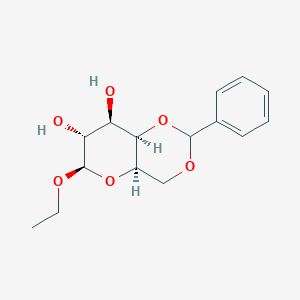![molecular formula C7H6N2O B035347 2H-Pyrido[3,4-e][1,2]oxazine CAS No. 107116-53-0](/img/structure/B35347.png)
2H-Pyrido[3,4-e][1,2]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Tobramicina es un miembro esencial de la familia de los aminoglucósidos. Exhibe una potente actividad antibacteriana contra patógenos Gram-negativos. Sus aplicaciones clínicas incluyen el tratamiento de afecciones como sepsis neonatal, septicemia, infecciones del sistema nervioso central (incluida la meningitis), infecciones del tracto urinario e infecciones pulmonares .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La Tobramicina se sintetiza principalmente a través de procesos químicos. Aunque la ruta de síntesis exacta puede variar, normalmente implica reacciones de glicosilación, formación de enlaces glucosídicos y modificaciones posteriores. Las condiciones de reacción específicas y los intermediarios dependen de la estrategia de síntesis empleada por los investigadores.
Métodos de producción industrial: En entornos industriales, la Tobramicina se produce mediante fermentación utilizando la bacteria Streptomyces tenebrarius. El proceso de fermentación produce una mezcla de Tobramicinas A, B, C y D. Estos compuestos se aíslan y purifican posteriormente para su uso farmacéutico .
Análisis De Reacciones Químicas
La Tobramicina se somete a varias reacciones químicas:
Glicosilación: Formación de enlaces glucosídicos entre las unidades de azúcar.
Modificación de aminoglucósidos: Adición de grupos funcionales al andamiaje de aminoglucósidos.
Oxidación y reducción: Estas reacciones pueden alterar las propiedades del compuesto. Los reactivos comunes incluyen donantes de glicósidos, grupos protectores y agentes oxidantes/reductores. Los principales productos formados dependen de las condiciones de reacción específicas y de las modificaciones deseadas.
Aplicaciones Científicas De Investigación
La Tobramicina encuentra aplicaciones en varios campos científicos:
Medicina: Se utiliza para combatir infecciones bacterianas, especialmente las causadas por bacterias Gram-negativas.
Biología: Se estudia por su impacto en los procesos celulares y sus posibles efectos secundarios.
Industria: Se emplea en formulaciones farmacéuticas y como agente antibiótico.
Mecanismo De Acción
La Tobramicina interfiere con la síntesis de proteínas bacterianas uniéndose a las subunidades ribosomales 30S y 50S. Esta unión evita la formación de complejos ribosomales funcionales 70S, inhibiendo la traducción del ARN mensajero. El compuesto se dirige principalmente a las bacterias Gram-negativas, incluyendo Pseudomonas aeruginosa, Escherichia coli y especies de Klebsiella .
Comparación Con Compuestos Similares
La Tobramicina destaca por su eficacia contra los patógenos Gram-negativos. Comparte similitudes con otros aminoglucósidos como la gentamicina, la amikacina y la kanamicina. Estos compuestos exhiben espectros de actividad y perfiles de toxicidad variables.
Recuerde que el uso clínico de la Tobramicina requiere un control cuidadoso debido a su posible toxicidad renal y auditiva. En general, sigue siendo una herramienta valiosa en la lucha contra las infecciones bacterianas .
Propiedades
Número CAS |
107116-53-0 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2H-pyrido[3,4-e]oxazine |
InChI |
InChI=1S/C7H6N2O/c1-4-9-10-7-2-3-8-5-6(1)7/h1-5,9H |
Clave InChI |
LUEKRTPVONXJPQ-UHFFFAOYSA-N |
SMILES |
C1=CNOC2=C1C=NC=C2 |
SMILES canónico |
C1=CNOC2=C1C=NC=C2 |
Sinónimos |
2H-Pyrido[3,4-e]-1,2-oxazine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)
![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)

![2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B35281.png)




